Cas no 2229595-94-0 (tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate)

tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate structure
2229595-94-0 structure
Product Name:tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate
CAS No:2229595-94-0
MF:C14H20BrFN2O2
MW:347.223206520081
CID:6298150
PubChem ID:165703323
Update Time:2025-07-17

tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate
    • 2229595-94-0
    • EN300-1879073
    • tert-butyl N-[3-amino-2-(2-bromo-6-fluorophenyl)propyl]carbamate
    • Inchi: 1S/C14H20BrFN2O2/c1-14(2,3)20-13(19)18-8-9(7-17)12-10(15)5-4-6-11(12)16/h4-6,9H,7-8,17H2,1-3H3,(H,18,19)
    • InChI Key: OJLPHCBQUCWVBN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C(CN)CNC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 346.06922g/mol
  • Monoisotopic Mass: 346.06922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate

Professional Introduction to Compound with CAS No. 2229595-94-0 and Product Name: tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate

The compound with the CAS number 2229595-94-0 and the product name tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular structure of this compound is meticulously designed to interact with biological targets in a highly specific manner. The presence of a tert-butyl group at the carbamate position enhances the stability of the molecule, making it more suitable for various biochemical processes. Additionally, the combination of an amino group and a bromo-fluorinated phenyl ring provides a versatile platform for further chemical modifications, enabling researchers to tailor its properties for specific therapeutic needs.

In recent years, there has been a growing interest in developing novel carbamate-based compounds due to their demonstrated efficacy in modulating biological pathways. The compound in question, with its unique substitution pattern, has shown promising results in preclinical studies as a potential lead for the development of new pharmaceutical agents. Its ability to interact with enzymes and receptors in a targeted manner makes it an attractive candidate for further investigation.

The synthesis of this compound involves a series of well-defined chemical reactions that highlight the expertise required in organic chemistry. The introduction of the 2-bromo-6-fluorophenyl moiety is particularly critical, as it imparts specific electronic properties that influence the compound's reactivity and binding affinity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to ensure high yield and purity, underscoring the importance of precision in chemical manufacturing.

One of the most compelling aspects of this compound is its potential application in addressing complex diseases. Research has indicated that derivatives of this structure may exhibit inhibitory activity against various enzymes involved in inflammatory pathways. This aligns with current trends in pharmaceutical development, where there is a strong focus on creating drugs that can modulate these pathways effectively. The compound's ability to selectively interact with target proteins without causing off-target effects is a key factor that makes it a promising candidate for further clinical investigation.

The role of computational chemistry in optimizing the properties of this compound cannot be overstated. Molecular modeling studies have been instrumental in predicting how different structural modifications will affect its biological activity. By leveraging computational tools, researchers can simulate interactions between the compound and biological targets, thereby accelerating the drug discovery process. This approach not only saves time but also reduces the need for extensive experimental trials, making it an invaluable asset in modern pharmaceutical research.

In conclusion, the compound with CAS number 2229595-94-0 and product name tert-butyl N-3-amino-2-(2-bromo-6-fluorophenyl)propylcarbamate represents a significant step forward in the development of novel pharmaceutical agents. Its unique structural features and promising biological activity make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one are poised to play a crucial role in addressing some of the most pressing challenges in medicine today.

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